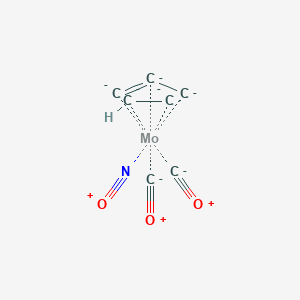

Cyclopentadienylmolybdenum dicarbonyl nitrosyl

Description

Properties

IUPAC Name |

azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFQAMVEVLKZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5MoNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical Synthesis via Tricarbonyl Dimer Precursors

The photochemical route represents one of the most efficient methods for synthesizing (η⁵-C₅H₅)Mo(CO)₂(NO). This approach leverages ultraviolet (UV) light to induce ligand substitution in cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂. Under irradiation at 350–400 nm, the dimer undergoes cleavage of the Mo–Mo bond, generating a reactive monomeric intermediate. Concurrently, nitric oxide (NO) is introduced to replace one carbonyl ligand, yielding the target nitrosyl complex .

Key Reaction Conditions :

-

Light Source : Medium-pressure mercury lamp (λ = 365 nm).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), degassed to prevent oxidation.

-

Temperature : Room temperature (20–25°C).

-

NO Delivery : Slow bubbling of gaseous NO into the reaction mixture.

The reaction proceeds via a proposed triply-bonded dimer intermediate, where the Mo center’s coordination geometry facilitates selective CO displacement by NO . Infrared (IR) spectroscopy confirms successful substitution through the disappearance of ν(CO) stretches at ~2,000 cm⁻¹ and the emergence of a ν(NO) band near 1,750 cm⁻¹ . Yields typically exceed 70% under optimized conditions, though excess NO can lead to over-nitrosylation and byproduct formation.

Ligand Substitution from Cyclopentadienylmolybdenum Tricarbonyl

An alternative route involves direct ligand substitution starting from monomeric CpMo(CO)₃. This method employs nitrosyl chloride (NOCl) or ammonium nitrosylsulfate (NH₄NO(SO₃)₂) as nitrosylating agents under inert atmospheres .

Stepwise Procedure :

-

Synthesis of CpMo(CO)₃ : Molybdenum hexacarbonyl (Mo(CO)₆) reacts with sodium cyclopentadienide (NaCp) in refluxing THF, yielding CpMo(CO)₃ .

-

Nitrosylation : CpMo(CO)₃ is treated with NOCl in dichloromethane at 0°C, displacing one CO ligand:

The reaction is monitored by IR spectroscopy, with completion indicated by stable ν(NO) and ν(CO) bands .

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of CpMo(CO)₃ to NOCl minimizes byproducts.

-

Solvent Polarity : Polar solvents like DCM stabilize charged intermediates.

-

Temperature Control : Low temperatures (−10 to 0°C) prevent thermal degradation of NOCl.

Precursor-Based Synthesis via Decarbonylation

Thermolysis of cyclopentadienylmolybdenum tricarbonyl dimer under controlled conditions offers a pathway to reduced CO ligand counts, facilitating subsequent nitrosylation. Heating [CpMo(CO)₃]₂ in diglyme at 150°C induces decarbonylation, producing [CpMo(CO)₂]₂ . This dimer reacts with NO gas to form CpMo(CO)₂(NO), though yields are moderate (50–60%) due to competing side reactions .

Table 1: Comparison of Key Synthesis Methods

| Method | Precursor | Nitrosyl Source | Yield (%) | Purity (IR Confirmed) |

|---|---|---|---|---|

| Photochemical | [CpMo(CO)₃]₂ | NO gas | 70–75 | >90% |

| Ligand Substitution | CpMo(CO)₃ | NOCl | 65–70 | 85–90% |

| Decarbonylation/Nitrosyl | [CpMo(CO)₃]₂ | NO gas | 50–60 | 75–80% |

Mechanistic Insights into Nitrosylation

The nitrosylation mechanism varies by method:

-

Photochemical Route : UV excitation promotes Mo–CO bond weakening, enabling NO to attack the Mo center. Transient Mo–NO intermediates reorganize to adopt a linear η¹-NO configuration .

-

Thermal Decarbonylation : Loss of CO ligands creates unsaturated Mo sites, which bind NO preferentially over CO due to stronger π-backbonding from Mo to NO .

Density functional theory (DFT) studies suggest that the linear NO ligand enhances electron density at the Mo center, stabilizing the 18-electron configuration in CpMo(CO)₂(NO) .

Industrial and Scalable Approaches

While laboratory-scale syntheses are well-established, industrial production faces challenges in scaling photochemical reactors and handling gaseous NO safely. Continuous flow systems with immobilized UV lamps and in-line IR monitoring have been proposed to improve scalability . Alternative nitrosyl sources, such as nitrosonium tetrafluoroborate (NOBF₄), are under investigation for their ease of handling and higher reactivity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienylmolybdenum dicarbonyl nitrosyl undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl and nitrosyl ligands can be substituted by other ligands under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.

Ligand Addition: Additional ligands can be coordinated to the molybdenum center, altering the compound’s properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions typically occur under mild conditions with the use of solvents like tetrahydrofuran or dichloromethane.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Ligand Addition: Ligands such as phosphines or isocyanides can be added under controlled conditions to form new complexes.

Major Products Formed

Substitution Products: Depending on the substituent, various cyclopentadienylmolybdenum complexes with different ligands can be formed.

Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of molybdenum, resulting in different molybdenum complexes.

Ligand Addition Products: New organometallic complexes with additional ligands coordinated to the molybdenum center.

Scientific Research Applications

Catalytic Applications

1.1 Olefin Epoxidation

CpMo(CO)₂NO has been extensively studied as a catalyst precursor for olefin epoxidation reactions. The compound can facilitate the conversion of alkenes to epoxides, which are valuable intermediates in organic synthesis. Research indicates that the use of CpMo(CO)₂NO leads to high selectivity and efficiency in these reactions.

- Case Study : A study demonstrated that complexes derived from CpMo(CO)₂NO exhibited remarkable activity in the epoxidation of various olefins under mild conditions, showcasing its potential for industrial applications .

1.2 Hydrocarbon Activation

The compound also plays a role in hydrocarbon activation, particularly in the functionalization of C-H bonds. This is crucial for developing new synthetic pathways for complex organic molecules.

- Case Study : Research has shown that CpMo(CO)₂NO can activate C-H bonds in hydrocarbons, leading to the formation of functionalized products. This property is instrumental in green chemistry, where selective transformations are desired .

Material Science Applications

2.1 Thin Film Deposition

CpMo(CO)₂NO is utilized in the deposition of molybdenum-containing thin films through techniques such as atomic layer deposition (ALD). These films are essential in electronics and optoelectronics due to their conductive properties.

- Data Table: Properties of Molybdenum Films Produced Using CpMo(CO)₂NO

| Property | Value |

|---|---|

| Deposition Technique | Atomic Layer Deposition |

| Growth Rate | 0.012 nm/cycle |

| Resistivity | 600 μΩ cm (as-deposited) |

| Crystallization Phase | Cubic δ-MoC |

This data highlights the effectiveness of CpMo(CO)₂NO as a precursor for high-quality molybdenum films used in electronic devices .

Research and Development

3.1 Model Compound for Inorganic Chemistry

CpMo(CO)₂NO serves as a model compound for studying various aspects of inorganic and organometallic chemistry. Its unique structure allows researchers to investigate metal-ligand interactions and the reactivity of transition metal complexes.

- Research Insight : Studies have indicated that modifications to the cyclopentadienyl ligand can significantly affect the electronic properties and reactivity of the complex, providing insights into designing new catalysts 4.

Mechanism of Action

The mechanism of action of cyclopentadienylmolybdenum dicarbonyl nitrosyl involves its ability to coordinate with other molecules through its ligands. The molybdenum center can undergo changes in oxidation state, facilitating various catalytic processes. The nitrosyl ligand can participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility : The molybdenum nitrosyl complex serves as a precursor for chloro-nitrosyl derivatives, enabling access to diverse coordination geometries .

Limitations: Limited data exist on the molybdenum compound’s thermal decomposition pathways, a critical gap for CVD or catalytic applications .

Biological Activity

Cyclopentadienylmolybdenum dicarbonyl nitrosyl (CpMo(CO)₂(NO)) is a notable organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Structural Overview

This compound features a molybdenum center coordinated to a cyclopentadienyl ligand, two carbonyl groups, and a nitrosyl group. The general formula can be represented as:

This complex exhibits interesting electronic properties due to the presence of the nitrosyl group, which can participate in redox reactions and influence biological interactions.

Mechanisms of Biological Activity

The biological activity of CpMo(CO)₂(NO) can be attributed to several mechanisms:

- Nitric Oxide Release : The nitrosyl group can release nitric oxide (NO) in biological environments, which is known to play critical roles in cellular signaling, vasodilation, and immune responses.

- Metal Coordination : The molybdenum center can interact with various biomolecules, potentially altering their function and influencing metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Transition metal complexes can catalyze reactions that produce ROS, which may lead to oxidative stress in cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of specific bacterial strains. A study reported an MIC (Minimum Inhibitory Concentration) value of 5 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. Research findings suggest that CpMo(CO)₂(NO) induces apoptosis in various cancer cell types, including ovarian and cervical cancer cells. The mechanism involves the generation of ROS and subsequent activation of apoptotic pathways .

Case Studies

-

Antimicrobial Activity Against S. aureus :

- Objective : To evaluate the antimicrobial efficacy of CpMo(CO)₂(NO).

- Method : Disk diffusion method was employed to determine the inhibition zones.

- Results : Significant inhibition was observed at concentrations above 5 µM.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic impact on ovarian cancer cells.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of CpMo(CO)₂(NO).

- Results : IC50 values were determined, revealing potent cytotoxicity with IC50 values around 10 µM.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cyclopentadienylmolybdenum dicarbonyl nitrosyl complexes, and what critical parameters influence their yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions starting from cyclopentadienylmolybdenum tricarbonyl precursors. For example, nitric oxide (NO) can displace a carbonyl ligand under controlled conditions (e.g., inert atmosphere, low moisture). Key parameters include temperature (to avoid ligand degradation), solvent polarity (to stabilize intermediates), and stoichiometric ratios of NO to precursor. Purity is monitored via IR spectroscopy (CO/NO stretches) and elemental analysis. Handling air-sensitive precursors requires Schlenk-line techniques, as seen in analogous cobalt complexes .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- IR Spectroscopy : CO and NO ligands exhibit stretches in the 1900–2100 cm⁻¹ range. Nitrosyl ligands (NO) typically show ν(NO) near 1700–1900 cm⁻¹, distinguishing linear vs. bent bonding modes.

- NMR : ¹H NMR confirms cyclopentadienyl ligand symmetry, while ¹³C NMR identifies carbonyl ligand environments.

- X-ray Crystallography : Resolves bond lengths (e.g., Mo–NO vs. Mo–CO) and ligand geometry.

- XPS/NEXAFS : Probes electronic structure by analyzing core-level shifts at Mo 3d, N 1s, and O 1s edges, as demonstrated in nitrosyl chloride studies .

Advanced Research Questions

Q. How does the electronic structure of the nitrosyl ligand in this compound influence its reactivity in catalytic cycles?

- Methodological Answer : The nitrosyl ligand’s electronic configuration (linear η¹-NO vs. bent η²-NO) modulates metal electron density. Computational studies (e.g., DFT, CASSCF) reveal that π-backbonding from Mo to NO’s antibonding orbitals stabilizes the complex and enhances redox activity. This impacts catalytic applications, such as olefin epoxidation (where NO facilitates oxygen transfer). Comparative studies with thionitrosyl (NS) analogs (via gas-phase UV/XPS) highlight ligand-specific effects on reactivity .

Q. What experimental and computational methods are recommended to resolve contradictions in reported bond lengths and angles for this compound complexes?

- Methodological Answer :

- High-Resolution XRD : Resolves static crystal structures but may conflict with gas-phase data due to packing effects.

- Gas-Phase Spectroscopy : Ultrafast vibrational echo experiments (e.g., monitoring Mo–NO dynamics) minimize solvent interference, as applied to related tricarbonyl complexes .

- DFT/MRCI Calculations : Validate experimental bond parameters and predict electronic contributions to structural variations. For example, discrepancies in Mo–NO bond lengths may arise from dynamic Jahn-Teller distortions .

Q. What strategies can mitigate decomposition pathways of this compound during high-temperature catalytic applications?

- Methodological Answer :

- Stabilizing Ligands : Introduce ancillary ligands (e.g., phosphines) to reduce lability without blocking active sites.

- Low-Temperature Techniques : Atomic layer deposition (ALD) methods, as used for cobalt nitrosyl complexes, prevent thermal degradation .

- In Situ Monitoring : Time-resolved IR or Raman spectroscopy identifies decomposition intermediates (e.g., CO release), enabling real-time adjustments to reaction conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in oxidation reactions?

- Methodological Answer :

- Control Experiments : Standardize substrate/catalyst ratios and reaction conditions (e.g., O₂ pressure, solvent) to isolate variables.

- Kinetic Profiling : Compare turnover frequencies (TOFs) under identical conditions. Discrepancies may arise from unaccounted side reactions (e.g., NO dissociation).

- Spectroscopic Validation : Operando XAS or EPR tracks active species during catalysis, distinguishing Mo-centered vs. ligand-centered mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.